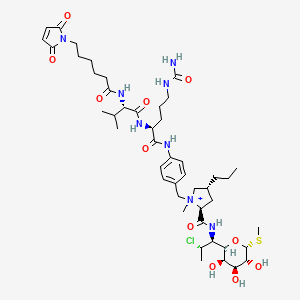
1-(4-Phenyl-1,3-thiazol-2-yl)piperazine-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Phenyl-1,3-thiazol-2-yl)piperazine-d8 is a deuterated derivative of 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine. This compound features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. The presence of deuterium atoms (d8) makes this compound particularly useful in various scientific applications, including spectroscopy and drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine-d8 typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods: Industrial production of this compound may involve parallel solid-phase synthesis and photocatalytic synthesis . These methods are advantageous due to their scalability and efficiency in producing high yields of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine-d8 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-(4-Phenyl-1,3-thiazol-2-yl)piperazine-d8 has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine-d8 involves its interaction with specific molecular targets and pathways. The thiazole ring can participate in various biochemical pathways, potentially activating or inhibiting enzymes and receptors . This compound’s aromaticity allows it to engage in donor-acceptor interactions, nucleophilic reactions, and oxidation processes .
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Phenyl-1,3-thiazol-2-yl)methylpiperazine
- 1-Phenyl-2-pyrrolidinone
- 3-(Piperazin-1-yl)-1,2-benzothiazole
Uniqueness: 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine-d8 stands out due to its deuterated nature, which enhances its stability and makes it particularly useful in spectroscopic studies. Additionally, its unique combination of a thiazole ring and a piperazine moiety provides it with distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C13H15N3S |
|---|---|
Molekulargewicht |
253.39 g/mol |
IUPAC-Name |
2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C13H15N3S/c1-2-4-11(5-3-1)12-10-17-13(15-12)16-8-6-14-7-9-16/h1-5,10,14H,6-9H2/i6D2,7D2,8D2,9D2 |
InChI-Schlüssel |
MNLMZCDODDGFAM-COMRDEPKSA-N |
Isomerische SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC(=CS2)C3=CC=CC=C3)([2H])[2H])[2H] |
Kanonische SMILES |
C1CN(CCN1)C2=NC(=CS2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


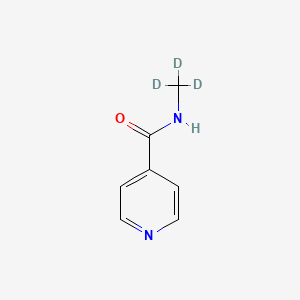
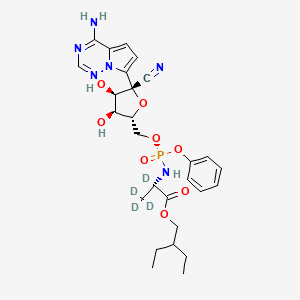
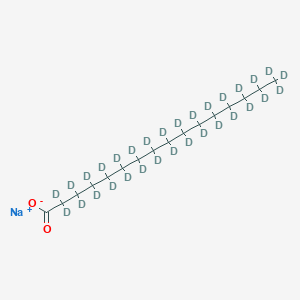

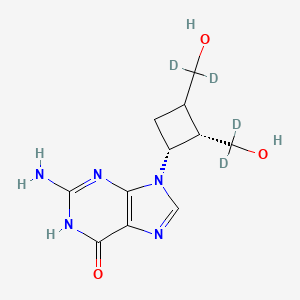


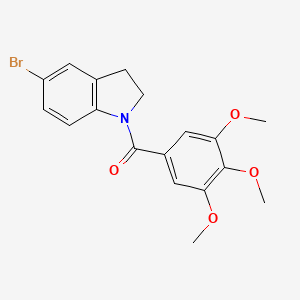

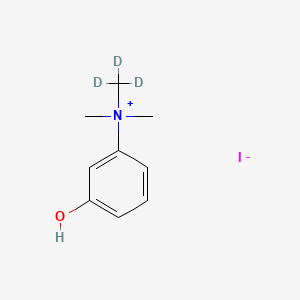

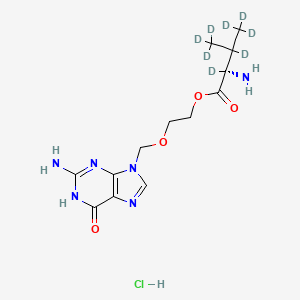
![(12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[2-[2-(2-methoxyethoxy)ethoxy]ethyl-(2-methyl-2-sulfanylpropyl)amino]phenyl]methoxy]-8-methoxy-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-6-one](/img/structure/B12422277.png)
